Delapril diacid

Lipophilicity Physicochemical property Tissue penetration

Researchers quantifying delapril metabolites in biological matrices face challenges sourcing high-purity reference standards with verified pharmacokinetic profiles. Delapril diacid addresses this gap as the primary active metabolite with characterized human PK parameters (Cmax 635 ng/mL, AUC 1859 ng·hr/mL). • 14-fold higher lipophilicity than enalaprilat (log kw7.4 = 1.487) enabling superior vascular tissue distribution • Dual-metabolite activation pathway distinct from single-metabolite ACE inhibitor prodrugs • Essential reference standard for HPLC & LC-MS/MS bioequivalence studies Supplied with comprehensive analytical documentation. Suitable for preclinical cardiac remodeling, renal impairment, and hypertension research.

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
CAS No. 83398-08-7
Cat. No. B110331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelapril diacid
CAS83398-08-7
Molecular FormulaC24H28N2O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1
InChIKeyPHASTBJLWIZXKB-KKSFZXQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delapril Diacid: Baseline Profile


Delapril diacid (also known as delaprilat) is the principal active metabolite of the prodrug delapril, a non-sulfhydryl, carboxyl-alkyl-dipeptide angiotensin-converting enzyme (ACE) inhibitor [1]. This compound is generated in vivo via esterase-mediated hydrolysis of the prodrug and is subsequently further metabolized to an active 5-hydroxy-indane diacid derivative (M-III) [2]. Characterized by a distinctive indanyl-glycine structural moiety, delapril diacid exhibits high lipophilicity, which is greater than that of several other ACE inhibitors such as captopril and enalapril [1].

Workflow ACE pathway inhibition studies
Selection Logic High-lipophilicity diacid metabolite probe
Use Context Vascular tissue penetration research

Delapril Diacid: Non-Interchangeability


While delapril diacid belongs to the broader class of ACE inhibitor diacid metabolites (e.g., enalaprilat, trandolaprilat, lisinopril), direct substitution based on class membership is scientifically unsound and may compromise experimental or clinical outcomes. Critical differentiating factors preclude interchangeability. Specifically, delapril diacid possesses a unique indanyl-glycine moiety that confers substantially higher lipophilicity compared to enalaprilat, as demonstrated by reverse-phase HPLC log kw7.4 values [1]. This physicochemical divergence translates into measurable differences in tissue penetration, vascular ACE inhibition potency, and in vivo efficacy profiles, which have been quantified in direct head-to-head studies [2]. Furthermore, delapril diacid is one of two active metabolites generated from delapril, a dual-pathway activation distinct from the single-metabolite profile of enalapril or the direct administration of lisinopril [3]. These documented variances render generic substitution scientifically unjustifiable without rigorous re-validation.

Class Mismatch Generic ACE inhibitor diacid membership does not ensure equivalence; indanyl-glycine moiety confers distinct lipophilicity that may not transfer to enalaprilat or lisinopril.
Metabolite Profile Divergence Dual-pathway activation generates two active metabolites; single-metabolite comparators may not reproduce the target-engagement profile without validation.
Tissue Penetration Context Higher reported lipophilicity may shift vascular ACE inhibition and endpoint response relative to less lipophilic diacid metabolites.

Delapril Diacid: Key Differentiation Evidence


Lipophilicity Advantage Over Enalaprilat

Delapril diacid exhibits significantly higher lipophilicity compared to enalaprilat, a key determinant of tissue penetration and vascular ACE inhibition. The lipophilicity difference is quantified by reverse-phase HPLC log kw7.4 values, with delapril diacid (represented by delapril, which rapidly converts to the diacid) demonstrating a value of 1.487, while enalaprilat is markedly less lipophilic with a log kw7.4 of 0.108 [1]. This difference underpins the superior tissue ACE inhibition observed for delapril diacid relative to enalaprilat.

Lipophilicity vs. Enalaprilat
Head-to-head
log kw7.4 1.487 vs. 0.108
Approx. 14-fold higher lipophilicity
Supports tissue-penetration workflow selection
Reverse-phase HPLC data at pH 7.4
Lipophilicity Physicochemical property Tissue penetration

In Vitro ACE Inhibition vs. Captopril

Delapril diacid demonstrates substantially greater potency in inhibiting vascular ACE compared to captopril. In vitro studies on rabbit lung ACE revealed that delapril (which is rapidly converted to the active diacid) is approximately 15 times more potent than captopril, with delapril showing near-equipotent activity to enalaprilat [1]. This potency advantage is further corroborated in isolated tissue preparations, where delapril is about 10 times more potent than captopril in inhibiting angiotensin I-induced contraction in rat aortic rings [1].

In Vitro ACE Inhibition
Head-to-head
~15-fold more potent than captopril
Supports assay sensitivity context
Rabbit lung ACE; rat aortic ring preparation
ACE inhibition Vascular tissue Potency

In Vivo Vascular ACE Inhibition

Delapril diacid, as the active metabolite of delapril, exerts a more effective and longer-lasting inhibition of vascular ACE than both captopril and enalapril in vivo. The higher lipophilicity of delapril facilitates greater tissue penetration, leading to sustained ACE inhibition in the vasculature compared to these comparators [1]. Specifically, delapril has been shown to be 5-10 times more potent than captopril in inhibiting plasma and tissue ACE in vivo [2].

In Vivo ACE Inhibition
Head-to-head
5–10 times more potent than captopril
Supports vascular ACE model-response context
In vivo animal model; plasma and tissue ACE endpoints
Vascular ACE In vivo efficacy Tissue ACE

Systemic Exposure vs. Co-Metabolite

In hypertensive patients, delapril diacid achieves substantially higher systemic exposure compared to the secondary active metabolite 5-hydroxy delapril diacid. Following a single 30 mg oral dose of delapril, delapril diacid exhibited a Cmax of 635 ng/ml and an AUC of 1859 ng·hr/ml, whereas 5-hydroxy delapril diacid showed a Cmax of 229 ng/ml and an AUC of 948 ng·hr/ml [1]. The elimination half-life of delapril diacid is 1.21 hours, compared to 1.40 hours for the hydroxy metabolite [1].

Systemic Exposure
Head-to-head
Cmax 2.77-fold higher vs. co-metabolite
AUC 1.96-fold higher
Dominant active metabolite in plasma exposure context
Human subjects; 30 mg oral dose delapril
Pharmacokinetics Human subjects Metabolite profile

Accumulation in Renal Impairment

Delapril diacid exhibits significant accumulation in patients with chronic renal failure (CRF) compared to those with essential hypertension (EH) and normal renal function. The elimination half-life (t1/2) of delapril diacid is prolonged from 1.21 hours in EH patients to 4.69 hours in CRF patients [1]. Systemic exposure, measured by AUC(0-24), is increased from 1859 ng·h/ml in EH to 6400 ng·h/ml in CRF [1].

Renal Impairment Accumulation
Head-to-head
t1/2: 3.9-fold increase
AUC: 3.4-fold increase
Renal-clearance dependence context
CRF vs. essential hypertension subjects
Pharmacokinetics Renal impairment Metabolite accumulation

Left Ventricular Remodeling vs. Enalapril

In a 12-month randomized clinical trial comparing delapril (which generates delapril diacid as its active metabolite) and enalapril in patients with congestive heart failure, delapril produced significant reductions in left ventricular end-systolic volume (LVESV) at 3, 6, and 12 months (P < 0.01), whereas enalapril did not achieve statistically significant changes in this parameter over the same period [1]. Both treatments improved ejection fraction, but delapril demonstrated a significant advantage in workload at 3 months (P < 0.05) [1].

Ventricular Remodeling
Head-to-head
Significant LVESV decrease (P<0.01) vs. enalapril non-significant change
Reported reverse remodeling endpoint context
12-month RCT; NYHA II-III heart failure
Heart failure Ventricular remodeling Echocardiography

Delapril Diacid: Research Applications


High Lipophilicity Cardiovascular Research

Due to its high lipophilicity (log kw7.4 = 1.487, approximately 14-fold higher than enalaprilat [1]), delapril diacid is an optimal choice for studies focused on vascular ACE inhibition, tissue penetration, and end-organ protection. Its superior lipophilicity facilitates enhanced distribution into vascular tissue, making it a critical reagent for ex vivo and in vivo models of hypertension, atherosclerosis, and vascular remodeling.

PK & Bioequivalence Reference Standard

As the dominant active metabolite with a well-characterized pharmacokinetic profile (Cmax 635 ng/ml, AUC 1859 ng·hr/ml in humans [2]), delapril diacid serves as an essential reference standard for quantifying metabolite levels in plasma and urine. It is indispensable for developing and validating HPLC or LC-MS/MS methods for bioequivalence studies of delapril formulations or for monitoring therapeutic drug levels in clinical research.

Renal Impairment & Metabolism Studies

The significant accumulation of delapril diacid in patients with chronic renal failure (AUC increases 3.4-fold; half-life increases 3.9-fold compared to normal renal function [3]) makes it a valuable probe for studying renal clearance mechanisms and metabolite accumulation in kidney disease models. It can be employed in in vitro systems using renal cell lines or in vivo models of nephrectomy to investigate drug-metabolite interactions and dosage adjustments.

Ventricular Remodeling in Heart Failure

Clinical evidence demonstrating delapril's ability to significantly reduce left ventricular end-systolic volume, an effect not observed with enalapril [4], positions delapril diacid as a compelling tool for preclinical research on cardiac reverse remodeling. Researchers investigating heart failure with reduced ejection fraction (HFrEF) can utilize this compound to probe mechanisms of ventricular unloading and structural improvement.

Application
Selection Property
Validation Focus
Vascular ACE inhibition research
High-lipophilicity diacid metabolite
Tissue penetration and end-organ model endpoints
PK bioanalytical method development
Dominant systemic exposure profile
Plasma AUC / Cmax quantification context
Renal clearance probe studies
Renal-dependent accumulation profile
Metabolite accumulation in kidney models
Cardiac reverse remodeling research
Reported LVESV endpoint context
Ventricular unloading mechanistic studies
Research applications listed are derived from reported comparator evidence. Validation in specific model conditions is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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